molecular formula C20H26ClN3O B13557974 N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride

N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride

Cat. No.: B13557974
M. Wt: 359.9 g/mol
InChI Key: AQHHQPPMSGLMBD-UHFFFAOYSA-N
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Description

N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclobutyl ring, an indolizine moiety, and an aminomethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C20H26ClN3O

Molecular Weight

359.9 g/mol

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide;hydrochloride

InChI

InChI=1S/C20H25N3O.ClH/c21-14-20(15-6-2-1-3-7-15)12-16(13-20)22-19(24)17-9-11-23-10-5-4-8-18(17)23;/h1-3,6-7,9,11,16H,4-5,8,10,12-14,21H2,(H,22,24);1H

InChI Key

AQHHQPPMSGLMBD-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C=CC(=C2C1)C(=O)NC3CC(C3)(CN)C4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the cyclobutyl ring through a cyclization reaction.
  • Introduction of the aminomethyl group via reductive amination.
  • Construction of the indolizine ring through a cyclization reaction involving appropriate precursors.
  • Coupling of the cyclobutyl and indolizine moieties to form the final compound.
  • Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indolizine ring or the cyclobutyl ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving cyclobutyl and indolizine structures.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide
  • N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide acetate

Uniqueness

N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride is unique due to its specific combination of a cyclobutyl ring, an indolizine moiety, and an aminomethyl group

Biological Activity

N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This compound contains a cyclobutyl ring, an indolizine moiety, and an aminomethyl group, which contribute to its diverse interactions in biological systems.

PropertyValue
Molecular Formula C20H26ClN3O
Molecular Weight 359.9 g/mol
IUPAC Name N-[3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide; hydrochloride
InChI Key AQHHQPPMSGLMBD-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the cyclobutyl ring through cyclization reactions.
  • Introduction of the aminomethyl group via reductive amination.
  • Construction of the indolizine ring through cyclization with appropriate precursors.
  • Coupling of the cyclobutyl and indolizine moieties to form the final compound.
  • Conversion to hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate enzyme activity or receptor interactions, influencing various biochemical pathways.

Pharmacological Studies

Research has indicated that this compound exhibits potential pharmacological effects:

  • Antidepressant Activity : Preliminary studies suggest that it may have effects on neurotransmitter systems involved in mood regulation.
  • Antitumor Properties : In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines.
  • Neuroprotective Effects : Its unique structure may confer protective effects against neurodegenerative conditions .

Case Studies and Findings

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Effects :
    • A study demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro by inducing apoptosis .
  • Neuropharmacological Assessment :
    • Another investigation reported its potential as an antidepressant candidate through modulation of serotonin receptors in animal models.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundAntidepressant and antitumor effectsCyclobutyl and indolizine structure
N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6-dihydroindolizine-1-carboxamideLimited activity reportedLacks full tetrahydroindolizine structure

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